molecular formula C21H21ClN4O4S B14975335 6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one

6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one

Cat. No.: B14975335
M. Wt: 460.9 g/mol
InChI Key: RNPPLKPTQDURQP-UHFFFAOYSA-N
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Description

6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 4-(4-methoxyphenyl)piperazine to form an intermediate, which is then cyclized with hydrazine hydrate to yield the final pyridazinone product . The reaction conditions often involve heating under reflux in an appropriate solvent, such as ethanol or methanol, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the sulfonyl or piperazine moieties.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one involves the inhibition of specific enzymes. For instance, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This action can help alleviate symptoms of neurodegenerative diseases by enhancing cholinergic transmission.

Comparison with Similar Compounds

Similar compounds include other pyridazinone derivatives that also exhibit enzyme inhibitory properties. Some examples are:

    6-(4-methoxyphenyl)pyridazin-3(2H)-one: Similar structure but lacks the chloro and sulfonyl groups.

    4-chloro-3-(4-methoxyphenyl)pyridazin-3(2H)-one: Similar structure but lacks the piperazine moiety.

    6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-thione: Similar structure but contains a thione group instead of a ketone.

The uniqueness of 6-(4-chloro-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H21ClN4O4S

Molecular Weight

460.9 g/mol

IUPAC Name

3-[4-chloro-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-1H-pyridazin-6-one

InChI

InChI=1S/C21H21ClN4O4S/c1-30-17-5-3-16(4-6-17)25-10-12-26(13-11-25)31(28,29)20-14-15(2-7-18(20)22)19-8-9-21(27)24-23-19/h2-9,14H,10-13H2,1H3,(H,24,27)

InChI Key

RNPPLKPTQDURQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C4=NNC(=O)C=C4)Cl

Origin of Product

United States

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